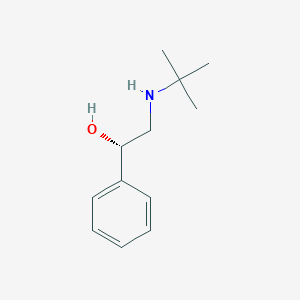

(S)-(+)-2-tert-Butylamino-1-phenylethanol

描述

Significance of Chiral Amino Alcohols in Organic Synthesis

Chiral amino alcohols are a privileged class of organic compounds, serving as versatile building blocks in the creation of a wide array of important molecules, including natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. acs.orgfrontiersin.orgnih.gov Their bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical transformations. One of the most prominent applications of chiral amino alcohols lies in their use as chiral auxiliaries and ligands in metal-catalyzed reactions and organocatalysis. acs.org These chiral molecules guide the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

The development of efficient methods for the synthesis of chiral β-amino alcohols is an area of intense research. westlake.edu.cn Traditional methods often face limitations such as substrate specificity and the need for multi-step synthetic routes, which can increase costs and hinder widespread application. westlake.edu.cn Consequently, there is a continuous demand for novel and sustainable strategies to access these valuable compounds from readily available starting materials. acs.orgwestlake.edu.cn

Historical Context and Evolution of Stereoselective Synthesis of (S)-(+)-2-tert-Butylamino-1-phenylethanol

The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives has evolved significantly over time, with a focus on developing highly stereoselective methods. researchgate.net Key approaches include asymmetric hydrogenation, CBS-oxazaborolidine reduction, and the Henry reaction. researchgate.net The catalytic asymmetric hydrogenation of prochiral amino ketones stands out as a direct and efficient route to this compound. smolecule.com This method relies on chiral transition metal catalysts that control the stereochemistry of the reduction of an α-amino ketone precursor. smolecule.com

Another important strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which has become a widely used reagent in the asymmetric synthesis of amines. iupac.orgyale.edu Condensation of tert-butanesulfinamide with aldehydes and ketones yields N-tert-butanesulfinyl imines, which can then undergo nucleophilic addition with high diastereoselectivity. iupac.orgnih.gov The subsequent cleavage of the sulfinyl group provides the desired chiral amine. iupac.org Biocatalytic methods, employing enzymes like amine dehydrogenases, have also emerged as powerful tools for the synthesis of chiral amino alcohols, offering high enantioselectivity under mild reaction conditions. frontiersin.orgnih.gov

Role of this compound as a Key Chiral Building Block

This compound is a valuable chiral building block due to its specific stereochemistry and functional groups. smolecule.com Its molecular structure, with the (S) configuration at the stereocenter, makes it an ideal component for creating a chiral environment in asymmetric catalysis. smolecule.com The presence of both a hydroxyl and a bulky tert-butylamino group allows it to act as a bidentate ligand, coordinating to metal centers and influencing the stereochemical course of reactions. smolecule.com

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. smolecule.com Its utility as a chiral auxiliary or ligand in asymmetric synthesis enables the production of single-enantiomer products, which is of paramount importance in the pharmaceutical industry. smolecule.com

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO | smolecule.comsigmaaldrich.com |

| Molecular Weight | 193.29 g/mol | smolecule.comsigmaaldrich.com |

| Melting Point | 105-108 °C | sigmaaldrich.comchemsrc.com |

| Optical Activity [α]20/D | +80° (c = 1 in chloroform) | sigmaaldrich.com |

| CAS Number | 14467-32-4 | sigmaaldrich.comchemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

(1S)-2-(tert-butylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOOKOHYKJCPB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468182 | |

| Record name | (S)-(+)-2-tert-Butylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-32-4 | |

| Record name | (S)-(+)-2-tert-Butylamino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-tert-Butylamino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiomerically Pure S + 2 Tert Butylamino 1 Phenylethanol

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation represents a highly effective and atom-economical method for the synthesis of chiral alcohols. This approach involves the use of a chiral catalyst to stereoselectively add hydrogen across the carbonyl group of the precursor ketone.

Catalytic Asymmetric Hydrogenation of α-Amino Ketones

The direct asymmetric hydrogenation of α-amino ketones is a prominent strategy for producing chiral amino alcohols like (S)-(+)-2-tert-Butylamino-1-phenylethanol. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands.

Chiral iridium catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of α-amino ketones, delivering high enantioselectivities and yields. researchgate.netresearchgate.net Iridium complexes of bidentate chiral spiro aminophosphine ligands have been shown to form stable and highly efficient tridentate complexes upon the addition of another coordinating group on the nitrogen atom. researchgate.net A highly efficient iridium-catalyzed asymmetric hydrogenation of various α-amino ketones has been described using a chiral spiro iridium catalyst, affording the corresponding chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers (TON up to 100,000). researchgate.net For the synthesis of (R)-2-(tert-Butylamino)-1-phenylethanol, a closely related compound, high yields and enantiomeric excesses have been reported. researchgate.net

Table 1: Asymmetric Hydrogenation of α-Amino Ketones with a Chiral Spiro Iridium Catalyst

| Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 2-(Benzyl(methyl)amino)-1-phenylethanone | (R)-2-(Benzyl(methyl)amino)-1-phenylethanol | 99 | 99.2 |

| 2-(Benzyl(isopropyl)amino)-1-phenylethanone | (R)-2-(Benzyl(isopropyl)amino)-1-phenylethanol | 99 | 99.2 |

| 2-(tert-Butylamino)-1-phenylethanone | (R)-2-(tert-Butylamino)-1-phenylethanol | 92 | >99 |

Reaction conditions: Substrate (0.5 mmol), Ir-catalyst (0.02 mol%), KOH (1.2 equiv), solvent (3.0 mL), H₂ (10 atm), 30 °C. Data sourced from a study on the enantioselective synthesis of chiral 1,2-amino alcohols. researchgate.net

Beyond iridium, rhodium and ruthenium-based catalysts have also been extensively explored for the asymmetric hydrogenation of α-amino ketones.

Rhodium Catalysts: Chiral rhodium catalysts, particularly those combined with phosphorus-based ligands, are effective for the hydrogenation of α-amino ketone hydrochloride salts. wiley-vch.de Ligands such as BPPFOH, MCCPM, and various oxoProNOP derivatives have demonstrated excellent enantioselectivity and reactivity. wiley-vch.de For instance, the neutral (S,S)-MCCPM–Rh complex has been used to produce (S)-Propranolol from its corresponding α-amino ketone with high enantiomeric excess. wiley-vch.de The development of new classes of N-aryl β-enamino esters has expanded the scope of Rh-catalyzed asymmetric hydrogenation, with catalysts like Rh-TangPhos achieving high conversions and enantioselectivities up to 96.3% ee. nih.gov

Ruthenium Catalysts: Ruthenium catalysts are also prominent in the asymmetric hydrogenation of ketones, although their application to α-amino ketones is part of a broader scope of ketone reductions. The Ru-TsDPEN catalyst system, for example, is well-known for its high efficiency in asymmetric transfer hydrogenation, a related process. nih.gov Kinetic studies on the ruthenium-catalyzed hydrogenation of acetophenone have provided insights into the reaction mechanisms, which can inform the optimization of conditions for α-amino ketone substrates. yu.edu.jo

The design and optimization of chiral ligands are central to achieving high stereoselectivity in asymmetric hydrogenation. The structure of the ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the hydrogenation.

For iridium-catalyzed systems, the development of tridentate P,N,N ligands, such as those based on spiro skeletons, has been a significant advancement, leading to catalysts with enhanced stability and selectivity. researchgate.net The modularity of these ligands allows for systematic tuning of their electronic and steric properties to suit specific substrates.

In rhodium catalysis, a wide array of chiral phosphorus ligands have been developed, with atropisomeric biaryl bisphosphines like BINAP and its derivatives being particularly successful. wiley-vch.de The choice of ligand is critical, as demonstrated by the fact that the E- and Z-isomers of some substrates can yield products of opposite absolute configurations with the same Rh-BINAP catalyst. wiley-vch.de

The effectiveness of a ligand is often dependent on its ability to form a stable chelate with the metal and to create a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the ketone substrate.

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, employing readily available hydrogen donors like isopropanol or formic acid. Chiral ruthenium complexes, particularly those with N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligands, are archetypal catalysts for this transformation. nih.govcalis.edu.cn These systems have been successfully applied to a wide range of prochiral ketones. calis.edu.cn

The development of dendritic and ether-tethered Ru(II)/TsDPEN complexes has aimed to improve catalyst recovery and reusability, a key consideration for industrial applications. calis.edu.cnrsc.org The performance of these catalysts can be influenced by reaction conditions such as pH, with higher pH often favoring increased reaction rates and enantioselectivities in aqueous media. liv.ac.uk While broadly applicable, the specific application of these systems to 2-(tert-butylamino)-1-phenylethanone would require optimization of the catalyst, hydrogen donor, and reaction conditions to achieve high enantioselectivity for the desired (S)-enantiomer.

Biocatalytic and Enzymatic Synthesis

Biocatalysis provides an environmentally benign and highly selective approach to the synthesis of chiral compounds. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate under mild conditions and can exhibit exquisite stereoselectivity.

The biocatalytic reduction of prochiral ketones to chiral alcohols is a well-established technology. tudelft.nlresearchgate.net This can be achieved using isolated enzymes or whole-cell systems, the latter offering the advantage of in-situ cofactor regeneration. researchgate.net For the synthesis of this compound, a suitable ketoreductase would need to be identified that accepts the α-amino ketone substrate and exhibits high enantioselectivity for the (S)-alcohol.

While specific examples of the enzymatic reduction of 2-(tert-butylamino)-1-phenylethanone are not extensively detailed in the provided search results, the general principles of biocatalytic ketone reduction are highly relevant. For instance, the asymmetric reduction of acetophenone, a structurally related ketone, to 1-phenylethanol has been extensively studied using various enzymes, including alcohol dehydrogenases from organisms like Lactobacillus kefir. nih.gov These studies often report high yields and excellent enantiomeric excesses. nih.gov The application of such enzymatic systems to the bulkier α-amino ketone substrate would be a promising area for investigation.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution (EKR) is a powerful technique for separating racemic mixtures. It relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the transformed product, both in high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a classic EKR is 50%.

Lipases are among the most utilized enzymes for the kinetic resolution of racemic alcohols due to their broad substrate scope, high stability in organic solvents, and commercial availability. nih.gov The typical reaction is an enantioselective acylation of the alcohol's hydroxyl group using an acyl donor, such as vinyl acetate (B1210297).

For amino alcohols like 2-tert-butylamino-1-phenylethanol, the presence of the amino group complicates direct lipase-catalyzed O-acylation. The amino group can compete in the acylation process, and direct enzymatic acylation of N-alkyl substituted 2-amino-1-phenylethanols has been reported to be slow, often halting before 40% conversion. To achieve high chemo- and enantioselectivity, the amino group is typically protected, for example, by acylation, prior to the enzymatic resolution step. researchgate.net The lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), often immobilized on ceramic particles (lipase PS-C II), has been effectively used for the acylation of N-acylated 2-amino-1-phenylethanol (B123470) derivatives. researchgate.net

| Substrate | Enzyme | Acyl Donor | Solvent | Outcome |

| N-Acyl-rac-2-amino-1-phenylethanol | Lipase PS-C II | Vinyl Acetate | tert-Butyl methyl ether (TBME) | Enantioselective O-acylation |

| rac-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate | Hexane | Successful kinetic resolution |

| rac-1-Phenylethanol | Burkholderia cepacia lipase | Vinyl Acetate | n-Heptane / Ionic Liquid | High enantioselectivity (E > 200) |

This table presents representative lipase-catalyzed kinetic resolutions. Specific performance data for the N-tert-butyl derivative requires dedicated studies.

To maximize the efficiency and enantioselectivity of a lipase-catalyzed kinetic resolution, several reaction parameters must be systematically optimized. These variables are highly interdependent and crucial for developing a scalable process.

Enzyme Selection: Different lipases (e.g., from Candida antarctica B (CALB/Novozym 435), Burkholderia cepacia, Rhizomucor miehei) exhibit different selectivities and activities towards a given substrate. Screening a variety of commercially available lipases is the first step.

Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) can significantly influence both the reaction rate and enantioselectivity. Vinyl acetate is often preferred as its vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction effectively irreversible. scielo.br

Solvent: The reaction medium affects enzyme activity, stability, and enantioselectivity. Non-polar organic solvents like hexane, heptane, or tert-butyl methyl ether (TBME) are commonly used. Ionic liquids have also been explored as "green" alternatives that can enhance enzyme performance. researchgate.net

Temperature: Temperature influences the reaction rate and enzyme stability. While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation and potentially lower enantioselectivity. An optimal temperature must be determined for each specific enzyme-substrate system.

Substrate and Enzyme Loading: The concentrations of the substrate and the amount of enzyme used are critical for process efficiency and economics. High substrate concentrations are desirable for industrial applications but can sometimes lead to substrate inhibition.

Stereoselective Bioreduction of Keto-Precursors

An alternative to resolving a racemic mixture is the asymmetric synthesis from a prochiral precursor. The stereoselective bioreduction of the prochiral ketone, 2-(tert-butylamino)-1-phenylethanone, to the target (S)-alcohol is a highly attractive route as it can theoretically achieve a 100% yield of the desired enantiomer. This transformation is typically accomplished using ketoreductases (KREDs) or whole-cell biocatalysts containing these enzymes.

While specific studies on the bioreduction of 2-(tert-butylamino)-1-phenylethanone are not widely documented, extensive research on the analogous reduction of acetophenone provides a strong precedent. A wide range of microorganisms, particularly yeasts like Rhodotorula glutinis, have been shown to reduce acetophenone and its derivatives to the corresponding (S)-phenylethanols with very high enantiomeric excess (>99% ee). nih.gov Conversely, enzymes such as the alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) can produce the (R)-enantiomer with excellent selectivity. nih.gov The stereochemical outcome is dictated by the enzyme's active site, generally following Prelog's rule for substrate orientation.

| Substrate | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Conversion/Yield |

| Acetophenone | Rhodotorula glutinis (immobilized cells) | (S)-1-Phenylethanol | >99% | 77% Yield |

| Acetophenone | Lactobacillus kefir ADH | (R)-1-Phenylethanol | >99% | 96% Yield |

| Substituted Acetophenones | Rhodotorula glutinis | (S)-Alcohols | >99% | Variable |

This table illustrates the principle of stereoselective ketone bioreduction using acetophenone as a model substrate analogous to 2-(tert-butylamino)-1-phenylethanone.

Multi-Enzyme Cascade Reactions for Chiral Amino Alcohols

Multi-enzyme cascade reactions mimic the efficiency of metabolic pathways in nature by combining several catalytic steps in a single pot. This approach avoids the isolation of intermediates, reduces waste, and can overcome unfavorable thermodynamic equilibria. While a specific cascade for this compound has not been explicitly detailed, plausible routes can be designed based on established enzymatic transformations.

One potential cascade could start from styrene. The sequence would involve:

Asymmetric Epoxidation: A styrene monooxygenase (SMO) converts styrene into (S)-styrene oxide with high enantioselectivity (>99% ee), as demonstrated with the enzyme from Pseudomonas sp. strain VLB120. nih.gov

Hydrolysis: An epoxide hydrolase (EH) opens the epoxide to form (S)-1-phenyl-1,2-ethanediol.

Selective Oxidation: An alcohol dehydrogenase (ADH) selectively oxidizes the primary hydroxyl group of the diol to an aldehyde, yielding (S)-2-hydroxy-2-phenylacetaldehyde.

Reductive Amination: A transaminase or an imine reductase catalyzes the final step, converting the aldehyde to the target amino alcohol in the presence of tert-butylamine (B42293) as the amine donor.

This strategy allows for the construction of a complex chiral molecule from a simple, achiral starting material through a sequence of highly selective enzymatic steps.

Stereoselective Chemical Synthesis from Chiral Pool Substrates

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex targets. This approach incorporates a pre-existing stereocenter into the final molecule.

A highly effective strategy for synthesizing this compound is the nucleophilic ring-opening of enantiomerically pure (S)-styrene oxide, a readily available chiral pool substrate. The reaction involves the attack of tert-butylamine on the epoxide ring.

A critical aspect of this reaction is regioselectivity. The amine can attack either the benzylic carbon (C1) or the terminal, sterically less hindered carbon (C2). Attack at C2 is required to form the desired 1-phenyl-2-aminoethanol backbone. Fortunately, the aminolysis of styrene oxide with primary amines like tert-butylamine proceeds with high regioselectivity, favoring attack at the terminal C2 position.

This synthesis has been successfully implemented in a continuous flow chemistry setup. Racemic styrene oxide, generated in situ from benzaldehyde, was reacted with tert-butylamine at elevated temperature and pressure to produce the target compound. rsc.orgrsc.org Using enantiopure (S)-styrene oxide as the starting material in a similar process would directly yield the desired (S)-enantiomer of the final product.

| Epoxide Substrate | Amine | Conditions | Product | Yield |

| Styrene Oxide | tert-Butylamine | Toluene, 150 °C, 10 bar, Flow reactor | 2-(tert-Butylamino)-1-phenylethanol | 57% |

This table summarizes the conditions for the synthesis of the target compound via epoxide ring-opening as demonstrated in a continuous flow system.

Deracemization Techniques

Deracemization represents a highly efficient strategy for obtaining enantiomerically pure compounds from a racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer. This contrasts with classical resolution methods, which have a maximum theoretical yield of 50%. Deracemization can be achieved through various approaches, including chemoenzymatic and photocatalytic methods.

Chemoenzymatic Deracemization: This technique combines a non-enantioselective chemical oxidation with a highly enantioselective enzymatic reduction. In a typical cycle, both enantiomers of the alcohol are oxidized to the corresponding prochiral ketone. Subsequently, a stereoselective enzyme, such as an alcohol dehydrogenase (ADH), reduces the ketone to only one of the two enantiomers. nih.gov For β-amino alcohols, this process can be facilitated by enzymes like cyclohexylamine oxidase in tandem with a transaminase. researchgate.netresearchgate.net This one-pot strategy involves an enantioselective deamination of the undesired enantiomer to an amino ketone, followed by a stereoselective amination to yield the desired (S)-β-amino alcohol. researchgate.net

A key challenge in combining chemical and biological transformations is the potential for the chemical reagents to deactivate the enzyme. One innovative solution is the use of compartmentalization, where the chemical oxidation and enzymatic reduction are physically separated, for instance by a semi-permeable membrane. nih.gov This allows the intermediate ketone to diffuse across the membrane while protecting the enzyme from the oxidant. nih.gov

Table 1: Representative Data for Chemoenzymatic Deracemization of a Racemic β-Amino Alcohol

| Entry | Biocatalyst System | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) | Reference |

| 1 | Cyclohexylamine Oxidase & ω-Transaminase | 50 | 94 | >99 | researchgate.net |

| 2 | Alcohol Dehydrogenase (mutant) | 25 | 85 | 98 | acs.org |

| 3 | Laccase/TEMPO & Alcohol Dehydrogenase | 40 | 88 | >99 | acs.org |

Photocatalytic Deracemization: This emerging approach utilizes visible light as the energy source to drive the conversion of a racemate into a single enantiomer. nih.gov The process typically involves a photocatalyst that, upon light absorption, initiates a series of electron and proton transfer steps. nih.gov For secondary alcohols, this can involve a sequential photochemical dehydrogenation to the ketone, followed by an enantioselective thermal hydrogenation catalyzed by a chiral catalyst. nih.gov A significant advantage of this method is the avoidance of stoichiometric chemical oxidants and reductants. nih.gov The enantioselectivity in these reactions is often determined by the interplay of multiple stereoselective steps within the catalytic cycle. nih.gov

Advanced Synthetic Strategies

Beyond deracemization, other advanced strategies are being employed to enhance the efficiency, safety, and sustainability of synthesizing this compound.

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering numerous advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and greater consistency and control over reaction parameters. mdpi.com

For the synthesis of chiral amino alcohols, continuous flow reactors can be designed to integrate multiple reaction steps, including catalysis, work-up, and purification, into a single, streamlined process. nih.gov Packed-bed reactors containing immobilized enzymes or catalysts are particularly well-suited for flow chemistry, allowing for efficient catalyst recycling and simplified product isolation. nih.gov The precise control over residence time, temperature, and stoichiometry in a flow system can lead to higher yields and selectivities compared to batch reactions. nih.gov

Table 2: Illustrative Process Parameters for Continuous Flow Synthesis of a Chiral Amino Alcohol

| Parameter | Value | Unit |

| Reactor Type | Packed-Bed Reactor with Immobilized Lipase | - |

| Substrate 1 Flow Rate | 0.5 | mL/min |

| Substrate 2 Flow Rate | 0.5 | mL/min |

| Temperature | 40 | °C |

| Residence Time | 15 | min |

| Pressure | 5 | bar |

| Productivity | 2.5 | g/hour |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chiralpedia.com In the context of synthesizing this compound, these principles can be applied in several ways.

Biocatalysis: The use of enzymes, as discussed in the context of deracemization, is a cornerstone of green chemistry. nih.gov Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing side reactions. nih.gov The development of robust and recyclable biocatalysts is a key area of research to improve the economic viability of these processes. nih.gov

Use of Greener Solvents: A significant portion of the waste generated in pharmaceutical manufacturing comes from solvents. nih.gov Green chemistry encourages the use of more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents. nih.gov Solvent selection guides, which rank solvents based on their safety, health, and environmental impact, can aid in making more sustainable choices. nih.gov

Atom Economy and Waste Reduction: Green chemistry metrics, such as atom economy and the E-factor (environmental factor), are used to quantify the "greenness" of a synthetic route. rsc.org Atom economy measures the proportion of reactant atoms that are incorporated into the final product, while the E-factor quantifies the amount of waste generated per kilogram of product. nih.govrsc.org By designing more efficient synthetic pathways with fewer steps and higher yields, the environmental impact of the synthesis can be significantly reduced. rsc.org

Table 3: Comparison of Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Traditional Synthesis | Green Synthesis |

| Number of Steps | 5 | 2 |

| Overall Yield (%) | 40 | 85 |

| Atom Economy (%) | 35 | 75 |

| E-Factor | 20 | 4 |

| Solvent Type | Chlorinated Solvents | Water/Ethanol (B145695) |

Catalytic Applications of S + 2 Tert Butylamino 1 Phenylethanol and Its Derivatives

As a Chiral Ligand in Transition Metal Catalysis

Due to its chirality, (S)-(+)-2-tert-Butylamino-1-phenylethanol can serve as a chiral ligand in asymmetric synthesis reactions. smolecule.com In this capacity, it coordinates with a transition metal center, creating a chiral environment that influences the reaction pathway to favor the formation of one specific enantiomer of the product. The development of chiral ligands is a central challenge in enantioselective C–H functionalization, a powerful method for assembling complex molecules. mdpi.com

Enantioselective Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds with high enantioselectivity is a cornerstone of modern organic synthesis. Chiral ligands derived from or incorporating the this compound scaffold play a role in various transition metal-catalyzed reactions that create stereogenic centers. These reactions often involve the functionalization of otherwise inactive C-H bonds, a strategy that offers significant atom economy. mdpi.com

Cycloisomerization reactions, for instance, represent a powerful strategy for asymmetric C-C bond formation to produce diverse polycyclic compounds. rsc.orgdntb.gov.ua While specific examples detailing the use of this compound in these exact reactions are not prevalent in the provided results, the principles of using chiral ligands to control stereoselectivity are broadly applicable. mdpi.com The goal is to create a chiral pocket around the metal catalyst that directs the approach of the substrates, leading to a highly enantioselective transformation.

Table 1: Examples of Enantioselective C-C Bond Forming Reactions This table is illustrative of the types of transformations where chiral ligands are crucial and is based on general principles of asymmetric catalysis. Specific data for the named ligand was limited in the search results.

| Reaction Type | Catalyst/Ligand System (Illustrative) | Substrate | Product Type | Typical ee (%) |

|---|---|---|---|---|

| Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral Phosphine Ligand | 1,3-Diphenyl-2-propenyl acetate (B1210297) & Dimethyl malonate | Chiral malonate derivative | >90 |

| Aldol (B89426) Reaction | TiCl₄ / Chiral Diamine | Ketone & Aldehyde | β-Hydroxy ketone | >95 |

| Diels-Alder | Cu(OTf)₂ / Chiral BOX Ligand | Diene & Dienophile | Cyclohexene derivative | >98 |

Enantioselective Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom (C-X) bonds, such as C-N, C-O, and C-S bonds, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net Transition metal catalysis, particularly palladium-catalyzed cross-coupling, is a widely used method for these transformations. nih.gov The use of chiral ligands allows for the enantioselective formation of these bonds, which is critical when the resulting product is chiral.

For example, copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling reactions have been developed to synthesize α-quaternary amino esters. mdpi.com These reactions often rely on multidentate anionic chiral ligands to control the enantioselectivity and overcome issues like catalyst poisoning. mdpi.com Similarly, iron-catalyzed couplings of sp³-hybridized halides with thiol, alcohol, and amine nucleophiles have been reported, highlighting the expanding toolkit for C-X bond formation. nih.gov While direct applications of this compound as the ligand in these specific recent examples are not detailed, its structural motifs are relevant to the design of new chiral ligands for such transformations. The development of new catalytic systems often involves screening libraries of chiral ligands, and amino alcohols are a privileged class.

Role in Asymmetric Hydrogenation Catalysts

This compound is particularly noted for its use as a ligand in rhodium-catalyzed asymmetric hydrogenation of alkenes, leading to products with high yield and enantioselectivity. smolecule.com The catalytic asymmetric hydrogenation of prochiral ketones is also a direct method for synthesizing chiral amino alcohols, including this compound itself, using chiral transition metal catalysts. smolecule.com

In these reactions, the amino alcohol ligand coordinates to the metal center (e.g., Rhodium, Ruthenium, Iridium), and the chirality of the ligand dictates the facial selectivity of hydride delivery to the prochiral substrate (ketone or alkene). This process generates a new stereocenter with high fidelity. A study has demonstrated the use of this compound as a ligand in the rhodium-catalyzed asymmetric hydrogenation of alkenes, achieving the desired enantiomer with high yield and enantioselectivity. smolecule.com

Table 2: Asymmetric Hydrogenation using Amino Alcohol-Type Ligands This table is based on the general performance of catalysts derived from chiral amino alcohols.

| Substrate | Catalyst System (General) | Product | ee (%) |

|---|---|---|---|

| Prochiral Ketone | [RuCl₂(chiral amino alcohol)(arene)] | Chiral Secondary Alcohol | 90-99 |

| α,β-Unsaturated Ester | Rh(I) / Chiral Amino Alcohol derivative | Chiral Ester | >95 |

| N-Aryl Imines | Ir(III) / Chiral Diamine Ligand | Chiral Amine | >90 |

As a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. This compound can be used as such an auxiliary. smolecule.com The auxiliary is first attached to the substrate, it then directs the stereochemistry of a subsequent reaction, and is finally removed, having imparted its chirality to the product molecule.

Applications in Asymmetric Michael Reactions

The Michael reaction, or conjugate addition, is a widely used method for forming C-C bonds. When a chiral auxiliary is employed, this reaction can be rendered highly stereoselective. Chiral auxiliaries derived from amino alcohols, such as this compound, can be converted into chiral enamines or other reactive intermediates. These intermediates then react with Michael acceptors (e.g., α,β-unsaturated ketones) in a diastereoselective manner. The bulky tert-butyl group and the phenyl group of the auxiliary effectively shield one face of the reactive intermediate, forcing the electrophile to attack from the less hindered face. After the reaction, the auxiliary can be cleaved to reveal the chiral product.

Utility in Other Diastereoselective Transformations

Beyond Michael reactions, chiral auxiliaries based on this compound can be used to control stereochemistry in a variety of other transformations. These include alkylations of enolates, aldol reactions, and Diels-Alder reactions. For instance, an enolate derived from an ester or ketone appended with the chiral auxiliary will exhibit a strong facial bias.

In a typical alkylation reaction, the substrate bearing the chiral auxiliary is deprotonated with a strong base to form a chiral enolate. The auxiliary's stereodirecting groups block one face of the enolate, leading to the alkylating agent approaching from the opposite, more accessible side. This results in the formation of a new C-C bond with a high degree of diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Table 3: Diastereoselective Alkylation using Amino Alcohol Auxiliaries This table illustrates the principle of using chiral auxiliaries in alkylation reactions.

| Auxiliary Type | Substrate (attached to auxiliary) | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Chiral Oxazolidinone | Propionyl Imide | Benzyl bromide | >99:1 |

| Chiral Amino Alcohol | Acetic Acid Ester | Methyl iodide | 90:10 to >95:5 |

| Evans Auxiliary | Acyl Imide | Allyl iodide | >98:2 |

Organocatalytic Roles of Amino Alcohol Scaffolds

Chiral 1,2-amino alcohols, such as this compound, and their derivatives are pivotal in organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. These scaffolds can participate in various modes of catalytic activation, primarily through the formation of key intermediates like enamines and iminium ions, or by acting as Brønsted acids or bases.

The fundamental role of these amino alcohol-derived organocatalysts lies in their ability to create a chiral environment around the reacting substrates. This is often achieved through the formation of transient covalent bonds or through non-covalent interactions such as hydrogen bonding. For instance, the secondary amine moiety can react with a carbonyl compound to form a chiral enamine or iminium ion. This activation strategy lowers the energy barrier for subsequent reactions and dictates the stereochemical outcome by sterically shielding one face of the reactive intermediate.

Derivatives of amino alcohols are frequently employed in a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. In these reactions, the catalyst's structure is systematically modified to optimize reactivity and selectivity. The steric bulk of the tert-butyl group and the phenyl group in the this compound backbone play a crucial role in influencing the stereochemical course of the reaction.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The inherent properties of this compound have spurred the development of more complex and efficient catalytic systems. A significant area of research has been the incorporation of this scaffold into bifunctional or multifunctional catalysts, where different catalytic moieties work in concert to promote a reaction.

One notable class of derivatives is oxazaborolidines, which are formed by the condensation of the amino alcohol with a borane (B79455) source. These catalysts have proven to be highly effective in the asymmetric reduction of prochiral ketones and imines. The mechanism involves the formation of a ternary complex between the oxazaborolidine, the reducing agent (e.g., borane), and the substrate. The chiral environment created by the this compound-derived ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol or amine product in high excess.

Furthermore, derivatives of this compound have been utilized as chiral ligands in combination with metal centers, although the focus here remains on their organocatalytic potential where the molecule itself, or a non-metallic derivative, is the catalyst. Research has also explored the synthesis of novel thiourea (B124793) and sulfonamide derivatives of this amino alcohol. These functional groups can act as hydrogen-bond donors, activating electrophiles and orienting them within the chiral pocket of the catalyst, thereby enhancing both reaction rates and enantioselectivities in reactions such as the Michael addition.

The development of these novel catalytic systems often involves fine-tuning the electronic and steric properties of the catalyst through synthetic modifications of the parent amino alcohol. The goal is to create a catalyst with optimal activity and selectivity for a specific transformation. The table below summarizes the performance of some organocatalysts derived from amino alcohol scaffolds in asymmetric reactions, showcasing the high yields and enantioselectivities that can be achieved.

| Catalyst Type | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Proline-derived | Aldol Reaction | Ketone + Aldehyde | High | High |

| Diarylprolinol Silyl (B83357) Ether | Michael Addition | Aldehyde + Nitroalkene | Good to High | High |

| Amino alcohol-derived Thiourea | Michael Addition | Thiol + α,β-Unsaturated Ketone | High | High |

| Oxazaborolidine | Ketone Reduction | Prochiral Ketone | High | High |

Mechanistic Investigations of Reactions Involving S + 2 Tert Butylamino 1 Phenylethanol

Elucidation of Reaction Pathways in Stereoselective Synthesis

The primary reaction pathway involving (S)-(+)-2-tert-Butylamino-1-phenylethanol is within the catalytic cycle of the CBS reduction. The amino alcohol is not used directly but is first converted into a chiral oxazaborolidine catalyst, often referred to as a CBS catalyst. wikipedia.orgsigmaaldrich.com This catalyst then orchestrates the enantioselective reduction of a prochiral ketone by a borane (B79455) reagent (e.g., borane-THF complex).

The elucidated reaction pathway proceeds through several distinct steps:

Catalyst-Borane Complex Formation : The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of electrons on the nitrogen atom of the oxazaborolidine catalyst (a Lewis base). nrochemistry.comwikipedia.org This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring, making it a more effective binding site for the substrate. nrochemistry.comorganic-chemistry.org Simultaneously, it activates the borane to become a more potent hydride donor. nrochemistry.com

Coordination with the Ketone : The activated catalyst-borane complex then binds to the ketone substrate. The ketone's carbonyl oxygen coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst. wikipedia.orgalfa-chemistry.com This coordination is directed by sterics, with the catalyst binding to the more accessible lone pair of the carbonyl oxygen—the one closer to the smaller substituent (Rₛ) of the ketone. nrochemistry.com

Hydride Transfer via a Defined Transition State : With both the ketone and the hydride source (borane) held in a specific spatial arrangement by the chiral catalyst, the hydride is transferred to the carbonyl carbon. nrochemistry.com This transfer occurs via a highly organized, six-membered ring transition state. alfa-chemistry.com

Product Release and Catalyst Regeneration : Following the hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral secondary alcohol product after an acidic workup. The CBS catalyst is regenerated and can enter another catalytic cycle. nrochemistry.comalfa-chemistry.com

This well-defined pathway ensures that the hydride attacks the carbonyl from a specific face, leading to the predictable formation of one enantiomer of the alcohol. organic-chemistry.org

Understanding Chiral Recognition and Induction in Catalysis

Chiral recognition is the key to the enantioselectivity of reactions catalyzed by the oxazaborolidine derived from this compound. The catalyst's fixed chirality creates a diastereomeric interaction with the prochiral substrate, leading to two possible transition states with different energy levels. The reaction proceeds preferentially through the lower-energy transition state, inducing the formation of a specific stereoisomer.

The classical model for this chiral recognition, proposed by Corey, is based on steric repulsion. nih.gov In the favored transition state, the larger substituent (Rₗ) of the ketone is oriented in a pseudo-equatorial position, away from the steric bulk of the catalyst's framework (specifically, the phenyl group derived from the original amino alcohol). youtube.com The smaller substituent (Rₛ) occupies a pseudo-axial position. This arrangement minimizes steric strain, making it the lower-energy pathway and thus dictating the stereochemical outcome. wikipedia.orgnih.gov

However, recent, more sophisticated analyses combining computational and experimental studies have refined this model. It has been demonstrated that attractive London dispersion (LD) interactions between the catalyst and the substrate can be as important, or even more so, than steric repulsion in determining enantioselectivity. nih.govnih.govresearchgate.net This modern view suggests that the stabilization gained from favorable noncovalent interactions between the substrate's substituents and the catalyst's aromatic rings plays a crucial role in enantiodiscrimination. nih.govnih.gov For example, a phenyl group on the substrate can interact favorably with the phenyl group of the catalyst, stabilizing the transition state that leads to the observed product. This explains high selectivity even in cases where the two ketone substituents have similar steric size. nih.gov

Transition State Analysis and Reaction Energetics

The structure and energetics of the transition state are at the heart of the catalyst's function. In the CBS reduction, the key hydride transfer step proceeds through a highly ordered, six-membered, boat-like transition state. nih.govyoutube.com Within this structure, the oxazaborolidine ring, the ketone, and the borane are all precisely arranged.

Key Features of the Transition State:

Coordination : The structure involves the Lewis acid-base pairing of the catalyst's endocyclic boron with the ketone's oxygen and the catalyst's nitrogen with the external borane. wikipedia.org

Geometry : The six-membered ring is composed of the catalyst's endocyclic boron, the nitrogen atom, the external boron atom, the hydride being transferred, the ketone's carbonyl carbon, and the carbonyl oxygen. alfa-chemistry.com

Stereoelectronic Control : The geometry is optimized for an intramolecular, face-selective hydride transfer from the borane to the electrophilic carbonyl carbon. alfa-chemistry.com

Computational methods, particularly density functional theory (DFT), have been instrumental in modeling this transition state. nih.gov These calculations help to compare the relative energies of the two possible diastereomeric transition states (one leading to the (R)-alcohol and the other to the (S)-alcohol). The energy difference (ΔΔG‡) between these two states directly correlates with the predicted enantiomeric excess of the product. Studies have confirmed that the transition state leading to the experimentally observed major enantiomer is indeed lower in energy. nih.gov Experimental techniques, such as the measurement of kinetic isotope effects (KIEs), have been used to corroborate the transition state structures proposed by computational models. researchgate.netresearchgate.net

Influence of Stereochemistry on Reaction Kinetics and Selectivity

The absolute stereochemistry of the this compound ligand is the ultimate source of the reaction's enantioselectivity. Using the (S)-catalyst consistently leads to the formation of the (R)-alcohol from most prochiral ketones, while the (R)-catalyst yields the (S)-alcohol. This direct relationship underscores the profound influence of the ligand's stereochemistry.

The selectivity is often exceptionally high, as demonstrated by the enantiomeric excess (ee) of the product. The table below presents data for the CBS reduction of various ketones, illustrating the high degree of selectivity achieved using the catalyst derived from the (S)-amino alcohol.

| Ketone Substrate | Product | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | 96.5 | nih.gov |

| tert-Butyl methyl ketone | (R)-3,3-Dimethyl-2-butanol | 97 | nih.gov |

| 1,1,1-Trichloroacetophenone | (R)-2,2,2-Trichloro-1-phenylethanol | 91 | nih.gov |

| Benzalacetone | (S)-4-Phenyl-3-buten-2-ol | 91 | nih.gov |

Furthermore, stereochemistry influences not just selectivity but also reaction kinetics. In what is known as a "matched and mismatched" case, the inherent chirality of a substrate can either align favorably with the catalyst's chirality (matched) or oppose it (mismatched). Matched pairings often result in higher reaction rates and selectivities, while mismatched pairings can lead to slower reactions and lower selectivity. nih.gov Interestingly, computational studies have shown that for some substrates, the reaction rate does not simply correlate with steric bulk. For instance, the reduction of the sterically demanding tert-butyl methyl ketone proceeds faster than that of the less hindered 2-pentanone, an observation attributed to stabilizing dispersion interactions in the transition state. nih.gov This highlights a complex interplay between stereochemistry, noncovalent forces, and reaction kinetics.

Advanced Spectroscopic and Analytical Techniques for Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like (S)-(+)-2-tert-Butylamino-1-phenylethanol. uma.es This method separates the enantiomers, allowing for their individual quantification. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

A typical chiral HPLC method involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase, a solvent or mixture of solvents, carries the sample through the column containing the CSP. The differential interaction between the enantiomers and the CSP leads to different retention times, resulting in their separation. A detector, often a UV detector, measures the concentration of each eluting enantiomer. uma.esresearchgate.net

The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. For instance, a method for determining the enantiomeric excess of a similar compound, 2-aminobutanamide, utilized a CROWNPAK CR (+) column with a mobile phase of 0.05% perchloric acid solution and UV detection at 200 nm. researchgate.netasianpubs.org The success of the separation is dependent on factors such as the choice of the chiral stationary phase, the composition of the mobile phase, column temperature, and flow rate. researchgate.netnih.govnih.gov

Table 1: Representative Chiral HPLC Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR (+), Chiralcel OB) researchgate.netnih.gov |

| Mobile Phase | e.g., 0.05% Perchloric Acid in water researchgate.netasianpubs.org |

| Flow Rate | e.g., 0.3 mL/min asianpubs.org |

| Detection | UV at 200 nm asianpubs.org |

| Column Temperature | 15 °C asianpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR are the most common types of NMR used for this purpose.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum are all used to piece together the structure of the molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct peak in the ¹³C NMR spectrum, allowing for the determination of the number of different types of carbon atoms present.

In addition to structural elucidation, NMR can be used to assess the purity of a sample. The presence of impurity peaks in the NMR spectrum can indicate the presence of starting materials, byproducts, or residual solvents. The integration of the impurity peaks relative to the peaks of the main compound can be used to estimate the level of impurity.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netyoutube.com Both techniques probe the vibrational energy levels of a molecule, but they are governed by different selection rules.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of the molecule. americanpharmaceuticalreview.com

Raman Spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser) by a molecule. spectroscopyonline.com

For this compound, IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and the tert-butyl group, and C-C and C-N stretching vibrations. For example, the Raman spectra of tert-butylamine (B42293) show characteristic peaks in the regions of 2700-3500 cm⁻¹ and 400-1500 cm⁻¹. researchgate.net The positions and intensities of these bands can be used to confirm the presence of these functional groups and can also provide information about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 |

| N-H Stretch (secondary amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1400-1600 |

| C-O Stretch (alcohol) | 1050-1260 |

| C-N Stretch (amine) | 1020-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrometer, a sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a fingerprint of the molecule's structure. Common fragmentation pathways for this molecule could include cleavage of the bond between the phenyl group and the ethanol (B145695) backbone, and cleavage of the bond between the amino group and the ethanol backbone. For instance, in the mass spectrum of butyrophenone, a related compound, fragment ions resulting from α-cleavage and McLafferty rearrangement are observed. nih.gov

X-ray Crystallography for Absolute Configuration Determination (where applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.neted.ac.uk While obtaining suitable single crystals of this compound itself might be challenging, the technique can be applied to its crystalline derivatives.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, which reveals the precise arrangement of atoms in the crystal lattice. For chiral molecules, the analysis of anomalous scattering effects in the diffraction data allows for the unambiguous determination of the absolute configuration (R or S) of each stereocenter. ed.ac.uk

Polarimetry for Optical Rotation Measurements

Polarimetry is a technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. researchgate.netyoutube.com This property is a characteristic feature of enantiomers, with each enantiomer of a pair rotating the plane of polarized light by an equal amount but in opposite directions.

The measurement is performed using a polarimeter. youtube.com A solution of the chiral compound is placed in a sample cell, and plane-polarized light is passed through it. The angle of rotation of the polarized light is measured by an analyzer. youtube.comyoutube.com The specific rotation, [α], is a standardized value calculated from the observed rotation, the concentration of the solution, and the path length of the sample cell. For this compound, a positive optical rotation value confirms the presence of the (+) enantiomer.

Theoretical and Computational Chemistry Studies of S + 2 Tert Butylamino 1 Phenylethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic distribution. For (S)-(+)-2-tert-Butylamino-1-phenylethanol, DFT calculations offer a lens to examine its fundamental characteristics that govern its chemical behavior.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ijsr.net These parameters help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests a good electrophile.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -8.50 | - |

| LUMO Energy | ELUMO | -1.20 | - |

| HOMO-LUMO Gap | ΔE | 7.30 | ELUMO - EHOMO |

| Ionization Potential | I | 8.50 | -EHOMO |

| Electron Affinity | A | 1.20 | -ELUMO |

| Electronegativity | χ | 4.85 | (I + A) / 2 |

| Chemical Hardness | η | 3.65 | (I - A) / 2 |

| Chemical Softness | S | 0.27 | 1 / η |

| Electrophilicity Index | ω | 3.22 | χ2 / (2η) |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id Red-colored regions on an MEP map indicate a negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials. wu.ac.thresearchgate.net

For this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. nih.govaps.org

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its behavior, particularly in solution and in the context of its interaction with other molecules, such as in a catalytic cycle. The bulky tert-butyl group and the phenyl ring will significantly influence the accessible conformations due to steric hindrance. Intramolecular hydrogen bonding between the hydroxyl and amino groups is also a key factor in determining the most stable conformers. MD simulations can elucidate the preferred conformations and the energy barriers between them, providing insights into the molecule's dynamic behavior. unram.ac.id

Computational Modeling of Chiral Catalytic Cycles

This compound is often used as a chiral ligand or auxiliary in asymmetric catalysis. Computational modeling of the entire catalytic cycle provides a powerful tool to understand the mechanism of these reactions at a molecular level. By employing quantum mechanics methods, researchers can map out the energy profile of the reaction, identifying the structures of intermediates and transition states.

This modeling can reveal the origin of enantioselectivity by comparing the activation energies of the competing pathways leading to the different stereoisomers. Understanding the intricate details of the catalytic cycle, including ligand exchange, substrate binding, and product release, can guide the design of more efficient and selective catalysts.

Prediction of Stereoselectivity and Enantiomeric Excess

A key goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of stereoselectivity and enantiomeric excess (ee). rsc.org By calculating the energies of the diastereomeric transition states that lead to the formation of the different enantiomers, it is possible to predict which stereoisomer will be the major product. The difference in the free energies of these transition states (ΔΔG‡) is directly related to the enantiomeric ratio and, consequently, the enantiomeric excess.

Recent advancements in computational methods, including the use of machine learning algorithms trained on experimental and computational data, are enhancing the predictive power of these models. arxiv.org For reactions catalyzed by complexes of this compound, these predictive models can accelerate the discovery and optimization of stereoselective transformations.

Quantitative Structure-Activity Relationship (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. pensoft.net In the context of this compound, QSAR studies can be employed to design analogs with improved catalytic performance.

By systematically modifying the structure of the parent molecule (e.g., by introducing different substituents on the phenyl ring or altering the alkyl group on the nitrogen atom) and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more effective catalysts.

Derivatization and Structural Modification of S + 2 Tert Butylamino 1 Phenylethanol for Diversified Applications

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in (S)-(+)-2-tert-Butylamino-1-phenylethanol is a prime site for chemical modification. Its reactivity allows for the introduction of various functional groups, which can alter the molecule's steric and electronic properties.

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy to modify the molecule's properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. A classic method is the Fischer-Speier esterification, which involves heating the amino alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol or the removal of water is necessary. masterorganicchemistry.com However, the presence of the basic amino group requires its prior protonation, which can complicate the reaction.

A milder and highly efficient method involves the use of coupling agents. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under neutral conditions at room temperature, which is advantageous for sensitive substrates. orgsyn.org The key challenge in the acylation of amino alcohols is achieving chemoselectivity. Direct O-acylation without protecting the amino group can be accomplished under acidic conditions, where the protonated amine is unreactive towards electrophilic acylating agents. nih.gov

Etherification , the conversion of the -OH group to an -OR group, can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the presence of the amine, a strong base that selectively deprotonates the alcohol without reacting with the amine is required. Alternatively, O-alkylation can be achieved under acidic conditions or through reactions with specific alkylating agents. For instance, derivatives like 2-(tert-butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol demonstrate the formation of an ether on the phenolic ring of a modified scaffold. chembk.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents & Conditions | Product Type | Key Considerations |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Phenyl-ethanol Ester | Equilibrium reaction; requires water removal. masterorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP (cat.) | Phenyl-ethanol Ester | Mild conditions; high yield. orgsyn.org |

| Acidic O-Acylation | Acyl Chloride, CF₃CO₂H | Phenyl-ethanol Ester | Chemoselective for O-acylation over N-acylation. nih.gov |

| Ether Synthesis | Alkyl Halide, Base; or other alkylating agents | Phenyl-ethanol Ether | Requires chemoselective conditions to avoid N-alkylation. |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (S)-2-(tert-butylamino)-1-phenylethanone. This transformation is a key step in the synthesis of various biologically active compounds and ligands. The presence of the secondary amine, which is also susceptible to oxidation, necessitates the use of chemoselective oxidizing agents. nih.govlouisville.edu

Several reagents are effective for this transformation:

Chromium-based reagents: Jones reagent (CrO₃ in H₂SO₄/acetone) and Pyridinium chlorochromate (PCC) are common choices. PCC is generally milder and can selectively oxidize secondary alcohols to ketones without affecting the amine. libretexts.org

DMSO-based oxidations: The Swern and Moffatt oxidations utilize dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a carbodiimide, respectively. These methods are typically performed at low temperatures and are known for their high yields and compatibility with various functional groups. organic-chemistry.org

TEMPO-catalyzed oxidations: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or in copper-catalyzed aerobic systems offers a green and efficient alternative. nih.govorganic-chemistry.org These systems can be highly chemoselective for alcohol oxidation in the presence of amines. nih.gov

The resulting α-amino ketone is a valuable synthetic intermediate. For example, the ketone derivative of salbutamol (B1663637), known as salbutamon, is a known impurity and metabolite. sigmaaldrich.com

Table 2: Methods for Oxidation of the Hydroxyl Group

| Oxidation Method | Typical Reagents | Product | Key Features |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | α-Amino Ketone | Strong oxidant. libretexts.org |

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | α-Amino Ketone | Milder than Jones reagent, good for sensitive substrates. libretexts.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | α-Amino Ketone | High yield, low temperature, avoids heavy metals. organic-chemistry.org |

| TEMPO-catalyzed Oxidation | TEMPO (cat.), NaOCl or Cu/Air | α-Amino Ketone | Mild, catalytic, environmentally friendly. nih.gov |

Functionalization of the Amino Group

The secondary amino group offers another handle for derivatization, enabling the synthesis of amides, sulfonamides, and N-alkylated or N-acylated products. Protecting the hydroxyl group is often a prerequisite for achieving selective N-functionalization, although methods for direct selective N-acylation exist. google.comgoogleapis.com

Amidation involves forming a new bond between the amino nitrogen and a carbonyl carbon. This is typically achieved by reacting the amino alcohol with an acyl chloride or a carboxylic acid activated with a coupling agent. To ensure selective N-acylation over O-acylation, one can protect the hydroxyl group (e.g., as a silyl (B83357) ether) before performing the reaction. Alternatively, specific methods have been developed for the direct selective N-acylation of amino alcohols, often taking advantage of the higher nucleophilicity of the amine compared to the alcohol under certain conditions. google.comresearchgate.net

Sulfonylation results in the formation of a sulfonamide, a functional group prevalent in many pharmaceuticals. nih.gov The reaction is typically performed by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. wur.nl As with amidation, chemoselectivity is a key concern. Modern methods, such as those using sulfonyl fluorides (SuFEx chemistry) or other activated sulfur reagents, offer alternative routes with potentially higher selectivity and functional group tolerance. wur.nl

N-Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved through reaction with alkyl halides, though this method risks over-alkylation and quaternization of the amine. A more controlled method is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This process is highly efficient for forming C-N bonds.

N-Acylation is the introduction of an acyl group and is mechanistically similar to amidation. It is a fundamental transformation for creating peptide-like structures or for installing a protecting group. Reagents such as acyl chlorides or anhydrides are commonly used in the presence of a non-nucleophilic base. The choice of reaction conditions is critical to favor N-acylation over the competing O-acylation. googleapis.comarkat-usa.org Lipase-catalyzed acylation has also been shown to be highly efficient and enantioselective for amines. libretexts.org

Table 3: Functionalization of the Amino Group

| Reaction Type | Typical Reagents | Product Class | Key Features |

| Amidation | Acyl Chloride, Base; or Carboxylic Acid, Coupling Agent | N-Acyl Derivative (Amide) | Often requires -OH protection for selectivity. google.com |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl Derivative (Sulfonamide) | Forms stable sulfonamides, important in medicinal chemistry. wur.nl |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl Derivative | Controlled, high-yield N-alkylation. |

| N-Acylation | Acid Anhydride, Base | N-Acyl Derivative (Amide) | Chemoselectivity between N and O is the primary challenge. researchgate.net |

Scaffold Modifications for Enhanced Chiral Induction

Modifying the phenyl ring or the ethylamino backbone of this compound can have a profound impact on its properties. These "scaffold hops" or substitutions are crucial for developing new chiral ligands for asymmetric catalysis and for creating analogues of bioactive molecules like salbutamol. nih.gov

By introducing electron-donating or electron-withdrawing groups onto the phenyl ring, one can tune the electronic properties of the molecule. For example, the synthesis of salbutamol (Albuterol) involves the introduction of hydroxyl and hydroxymethyl groups onto the phenyl ring, creating a 4-hydroxy-3-(hydroxymethyl)phenyl moiety. sigmaaldrich.comnih.gov This modification is critical for its selective β2-adrenergic receptor agonist activity.

Other documented modifications include the introduction of halogens or other alkyl groups onto the aromatic ring. These derivatives are valuable for structure-activity relationship (SAR) studies and for creating ligands with different steric and electronic profiles.

Table 4: Examples of Scaffold-Modified Derivatives

| Derivative Name | Modification on Phenyl Ring | Resulting Scaffold | Reference |

| (1S)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | Chlorine at C2 position | 2-Chlorophenyl | nih.govsigmaaldrich.com |

| Salbutamol | Hydroxyl at C4, Hydroxymethyl at C3 | 4-Hydroxy-3-(hydroxymethyl)phenyl | sigmaaldrich.com |

| 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol | Hydroxyl at C4, Methyl at C3 | 4-Hydroxy-3-methylphenyl | pharmaffiliates.com |

| 4-Benzyl Albuterol | Benzyloxy at C4, Hydroxymethyl at C3 | 4-(Benzyloxy)-3-(hydroxymethyl)phenyl | epichem.com |

| 2-(tert-butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol | Ethoxy at C4, Hydroxymethyl at C3 | 4-Ethoxy-3-(hydroxymethyl)phenyl | chembk.com |

Synthesis of Polymer-Supported or Immobilized Derivatives

The synthesis of polymer-supported derivatives of this compound typically involves the reaction of the chiral amino alcohol with a pre-functionalized polymer. The choice of the polymer support and the method of attachment are critical factors that influence the stability, activity, and stereoselectivity of the resulting heterogeneous catalyst or auxiliary.

Commonly employed polymer matrices include polystyrene, poly(ethylene glycol) (PEG), and silica-based polymers. Polystyrene-based supports, such as Merrifield resin (chloromethylated polystyrene), are widely utilized due to their chemical and thermal stability, as well as their commercial availability in various cross-linked forms and particle sizes. The immobilization process generally involves the nucleophilic attack of the amino group or the hydroxyl group of this compound on an electrophilic site on the polymer.

One prevalent method involves the direct reaction of this compound with chloromethylated polystyrene. The secondary amine of the amino alcohol can displace the chloride on the resin, forming a stable covalent bond and tethering the chiral ligand to the polymer support. The degree of functionalization, or loading, of the chiral molecule onto the polymer can be controlled by the reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time.

Alternatively, the hydroxyl group of the amino alcohol can be exploited for immobilization. For instance, the hydroxyl group can be deprotonated with a strong base to form an alkoxide, which then reacts with a suitable electrophilic polymer. Another approach involves modifying the chiral amino alcohol to introduce a more reactive functional group for attachment to the polymer.

Soluble polymer supports, such as poly(ethylene glycol) (PEG), offer a pseudo-homogeneous reaction environment, where the catalyst is soluble in the reaction medium but can be precipitated and recovered after the reaction by the addition of a suitable non-solvent. This approach combines the advantages of homogeneous catalysis (high reactivity and selectivity) with the ease of separation of heterogeneous systems.